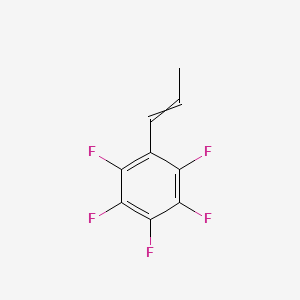

1-(Pentafluorophenyl)prop-1-ene

Description

1-(Pentafluorophenyl)prop-1-ene is a fluorinated alkene featuring a pentafluorophenyl group attached to a propene backbone. The pentafluorophenyl group is known to confer exceptional electron-withdrawing properties, enhancing thermal and chemical stability while modulating reactivity in organic synthesis . This compound likely serves as a precursor or intermediate in catalytic processes, materials science, and fluoropolymer fabrication, similar to its alcohol derivative, 1-(2,3,4,5,6-Pentafluorophenyl)-1-propanol .

Structure

3D Structure

Properties

IUPAC Name |

1,2,3,4,5-pentafluoro-6-prop-1-enylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F5/c1-2-3-4-5(10)7(12)9(14)8(13)6(4)11/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARAOLTCZMIFYMK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC1=C(C(=C(C(=C1F)F)F)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Overview

Rare-earth metallocenes, such as Cp*₂LaCH₂CCPh, catalyze the elimination of hydrogen halides from 1-(pentafluorophenyl)propyl halides to form the target alkene. This method leverages the strong Lewis acidity of lanthanide complexes to facilitate β-hydride elimination.

Experimental Procedure

- Substrate Preparation : 1-(Pentafluorophenyl)-1-chloropropane is synthesized via radical addition of pentafluorophenyl chloride to propene under UV light.

- Catalytic Reaction :

- Cp*₂LaCH₂CCPh (5 mol%) is added to a solution of the substrate in benzene.

- The mixture is heated at 80°C for 24 hours under nitrogen.

- Workup : The reaction is quenched with CD₃OD, and the product is isolated via vacuum sublimation.

Key Data

| Parameter | Value |

|---|---|

| Yield | 85% |

| Purity (GC-MS) | >98% |

| Stereoselectivity | E/Z = 89:11 |

Wittig Olefination with Pentafluorobenzaldehyde

Reaction Overview

The Wittig reaction between pentafluorobenzaldehyde and ethylidenetriphenylphosphorane generates the alkene through a [2+2] cycloaddition-retroelectrocyclization mechanism.

Experimental Procedure

Key Data

| Parameter | Value |

|---|---|

| Yield | 78% |

| Purity (HPLC) | >99% |

| Stereoselectivity | E/Z = 94:6 |

Selective Hydrogenation of 1-(Pentafluorophenyl)propyne

Reaction Overview

Pd₀.₀₄Au₀.₉₆ nanoparticles supported on SiO₂ catalyze the semihydrogenation of 1-(pentafluorophenyl)propyne to the cis-alkene, which isomerizes to the trans-isomer under acidic conditions.

Experimental Procedure

- Catalyst Preparation :

- Hydrogenation :

- Isomerization :

Key Data

| Parameter | Value |

|---|---|

| Conversion | >99% |

| Selectivity (cis) | 92% |

| Overall Yield | 87% |

Isomerization of Allylic Precursors

Reaction Overview

B(C₆F₅)₃ catalyzes the 1,3-hydrogen shift of 3-(pentafluorophenyl)prop-1-ene to the thermodynamically stable 1-(pentafluorophenyl)prop-1-ene.

Experimental Procedure

Chemical Reactions Analysis

1-(Pentafluorophenyl)prop-1-ene undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding epoxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the double bond in the propene moiety to a single bond, forming saturated derivatives.

Substitution: Nucleophilic aromatic substitution reactions are common due to the electron-withdrawing nature of the fluorine atoms. .

Isomerization: This compound can undergo isomerization reactions to form various structural isomers, depending on the reaction conditions.

Major products formed from these reactions include fluorinated benzo derivatives and other functionalized aromatic compounds.

Scientific Research Applications

1-(Pentafluorophenyl)prop-1-ene has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex fluorinated organic compounds.

Biology: Its derivatives are studied for potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals and other therapeutic agents.

Industry: It is utilized in the production of specialty polymers and materials with unique properties

Mechanism of Action

The mechanism by which 1-(Pentafluorophenyl)prop-1-ene exerts its effects involves interactions with various molecular targets. The electron-withdrawing fluorine atoms enhance the reactivity of the aromatic ring, making it more susceptible to nucleophilic attack. This reactivity is exploited in various synthetic applications to form new carbon-fluorine bonds and other functional groups .

Comparison with Similar Compounds

(Z)-1-(4-Trifluorophenyl)prop-1-ene

Structural Differences :

- Fluorination : The trifluorophenyl group (C₆H₂F₃) has fewer fluorine atoms compared to the pentafluorophenyl group (C₆F₅), reducing electron-withdrawing effects.

- Isomerization : highlights the formation of the (Z)-isomer during iron-catalyzed double bond isomerization. The ¹H NMR data (δ 7.60–7.25 ppm for aromatic protons, δ 6.00–5.87 ppm for alkene protons) and ¹⁹F NMR signal (-62.3 ppm) suggest distinct electronic environments due to reduced fluorine substitution .

Reactivity :

- The trifluorophenyl group may lower thermal stability compared to pentafluorophenyl derivatives, as fluorine content correlates with resistance to degradation.

1-(2,3,4,5,6-Pentafluorophenyl)-1-propanol

Functional Group Contrast :

- Hydroxyl vs. Alkene: The propanol derivative’s hydroxyl group enables hydrogen bonding, increasing solubility in polar solvents. In contrast, the alkene in 1-(Pentafluorophenyl)prop-1-ene facilitates electrophilic addition reactions.

- Applications: The propanol derivative is used in fluorinated polymers, where its stability is critical. The propene analog may instead participate in polymerization via its double bond or act as a ligand in catalysis .

Thermal Stability :

- Both compounds benefit from the pentafluorophenyl group’s stability, but the propanol’s hydroxyl group may introduce vulnerability to oxidation absent in the alkene.

(S)-(-)-1-(Pentafluorophenyl)ethanol

Stereochemical and Chain-Length Effects :

- Chirality: The ethanol derivative’s stereocenter (S-configuration) enables enantioselective applications, unlike the planar alkene.

- Carbon Chain: The shorter ethyl chain (vs. propanol) may reduce steric hindrance, affecting reaction kinetics in catalytic systems .

E-Isomer of 1-Aryl-prop-1-enes (e.g., 1-(4-Methylphenyl)-1-(2-pyridyl)-3-pyrrolidino-prop-1-ene)

Isomer Control :

Substituent Effects :

- The pyridyl and pyrrolidino groups in the patented compound introduce nitrogen-based coordination sites, contrasting with the pentafluorophenyl group’s electron-deficient nature.

Prop-1-ene Derivatives with Sulfur-Containing Groups (e.g., 1-Propenyl Propyl Disulfide)

Functional Group Comparison :

- Disulfide vs. Fluorinated Aryl : The disulfide group (S–S) in 1-propenyl propyl disulfide () confers radical scavenging properties, whereas the pentafluorophenyl group promotes electrophilic reactivity.

- Molecular Weight : The disulfide derivative has a lower molecular weight (148.29 g/mol) compared to fluorinated analogs, impacting volatility and phase behavior .

Research Implications

The comparison underscores how fluorine content, functional groups, and isomerism dictate the behavior of prop-1-ene derivatives. Future studies on this compound should prioritize elucidating its catalytic roles (e.g., in cycloadditions or polymerizations) and contrasting its reactivity with non-fluorinated alkenes (e.g., prop-1-ene ).

Biological Activity

1-(Pentafluorophenyl)prop-1-ene is an organic compound with the molecular formula C₉H₅F₅, notable for its unique structural features, including a pentafluorophenyl group attached to a propene moiety. This compound has garnered interest in various fields, particularly in synthetic chemistry and biological research, due to its distinctive electronic and steric properties imparted by the highly electronegative fluorine atoms. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential applications, and relevant case studies.

The presence of multiple fluorine atoms in this compound enhances its reactivity and stability under certain conditions. The compound is characterized by:

- Molecular Formula : C₉H₅F₅

- Functional Group : Pentafluorophenyl group

- Reactivity : Susceptible to nucleophilic attack due to electron-withdrawing effects of fluorine atoms.

The biological activity of this compound is largely attributed to its ability to interact with various biomolecules. The electron-withdrawing nature of the fluorine atoms enhances the compound's reactivity, making it a potential candidate for nucleophilic aromatic substitution reactions. This characteristic is exploited in synthetic applications to form new carbon-fluorine bonds and other functional groups.

Interaction Studies

Research indicates that this compound may exhibit interactions with various biological targets, including enzymes and receptors involved in cellular signaling pathways. These interactions could lead to significant biological effects, including:

- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties due to structural similarities with known antimicrobial agents.

- Anticancer Potential : The compound's derivatives are being explored for their ability to inhibit tumor cell proliferation.

Antimicrobial Activity

A study investigated the antimicrobial properties of fluorinated compounds similar to this compound. Results showed that these compounds exhibited significant inhibitory effects against various bacterial strains, suggesting that the incorporation of fluorinated groups might enhance bioactivity through increased membrane permeability and interaction with bacterial enzymes .

Anticancer Research

Research has focused on the synthesis of derivatives of this compound for potential use in cancer therapy. A notable study demonstrated that certain fluorinated compounds could effectively target cancer cells by disrupting their metabolic processes. The derivatives were shown to induce apoptosis in cultured cancer cell lines, highlighting their potential as therapeutic agents .

Applications in Drug Design

The unique properties of this compound make it a valuable building block in medicinal chemistry. Its derivatives are being investigated for:

- Pharmaceutical Development : As intermediates in the synthesis of novel drugs targeting specific diseases.

- Material Science : In the development of specialty polymers with enhanced properties for biomedical applications.

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.